rel-(1S,5S,6S)-3-benzyloxycarbonyl-1-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
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Overview
Description
rel-(1S,5S,6S)-3-benzyloxycarbonyl-1-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid: is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1S,5S,6S)-3-benzyloxycarbonyl-1-methyl-3-azabicyclo[310]hexane-6-carboxylic acid typically involves multiple stepsThe reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, and specific solvents like tetrahydrofuran (THF) to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are crucial to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
rel-(1S,5S,6S)-3-benzyloxycarbonyl-1-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic core or the benzyloxycarbonyl group.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, rel-(1S,5S,6S)-3-benzyloxycarbonyl-1-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding. Its bicyclic structure makes it an interesting candidate for probing the active sites of various enzymes .
Medicine
In medicinal chemistry, rel-(1S,5S,6S)-3-benzyloxycarbonyl-1-methyl-3-azabicyclo[31Its derivatives may exhibit pharmacological activities, such as antimicrobial or anticancer properties .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering .
Mechanism of Action
The mechanism of action of rel-(1S,5S,6S)-3-benzyloxycarbonyl-1-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives .
Comparison with Similar Compounds
Similar Compounds
- rel-(1R,5S,6S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylic acid
- rel-(1S,5S,6R)-2-oxabicyclo[3.1.0]hexane-6-carboxylic acid
- rel-(1R,5S,6s)-3-oxabicyclo[3.1.0]hexane-6-carboxylic acid
Uniqueness
What sets rel-(1S,5S,6S)-3-benzyloxycarbonyl-1-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid apart from similar compounds is its specific substitution pattern and the presence of the benzyloxycarbonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H17NO4 |
---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
(1S)-1-methyl-3-phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid |
InChI |
InChI=1S/C15H17NO4/c1-15-9-16(7-11(15)12(15)13(17)18)14(19)20-8-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3,(H,17,18)/t11?,12?,15-/m0/s1 |
InChI Key |
QMSAXMAKEIHGAK-QOZQQMKHSA-N |
Isomeric SMILES |
C[C@]12CN(CC1C2C(=O)O)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC12CN(CC1C2C(=O)O)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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